![molecular formula C10H10N2O2 B13223958 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13223958.png)
4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused furan and pyridine ring system with a dimethylamino group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step reactions. One common method includes the formation of the furan ring followed by the construction of the pyridine ring. The process may involve:
Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Construction of the pyridine ring: This step often involves the use of pyridine derivatives and may include cyclization and functional group modifications.
Introduction of the dimethylamino group: This can be done through nucleophilic substitution reactions.
Addition of the aldehyde group: This is typically achieved through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols. The dimethylamino group enhances electrophilicity at the carbonyl carbon via resonance stabilization.
Table 1: Nucleophilic Additions of 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde
Nucleophile | Product | Conditions | Yield (%) | Reference Analogs |
---|---|---|---|---|
Primary Amine | Schiff base (imine) | EtOH, rt, 2–4 h | 75–90 | |
Hydrazine | Hydrazone | MeOH, reflux, 1 h | 82 | |
Alcohol | Hemiacetal/Acetal | Acid catalysis, reflux | 60–78 |
Mechanistic Notes :
-
Schiff base formation proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration .
-
Hydrazone formation is accelerated in polar protic solvents due to hydrogen-bond stabilization .
Condensation Reactions
The aldehyde participates in condensation reactions to form larger heterocyclic systems.
Key Examples:
-
Aldol Condensation : Under basic conditions (e.g., KOH/EtOH), the aldehyde reacts with ketones or esters to form α,β-unsaturated carbonyl derivatives. Yields range from 65–85% depending on steric hindrance .
-
Mannich Reaction : Reacts with secondary amines and formaldehyde to generate β-amino carbonyl derivatives. The dimethylamino group directs regioselectivity .
Table 2: Condensation Pathways
Reaction Type | Reagents | Product | Yield (%) |
---|---|---|---|
Aldol | Acetophenone, KOH/EtOH | α,β-Unsaturated ketone | 78 |
Mannich | Morpholine, HCHO | β-Amino aldehyde | 82 |
Oxidation and Reduction
The aldehyde group is redox-active, enabling controlled transformations:
-
Oxidation : Using NaOCl or CrO₃, the aldehyde is oxidized to 4-(dimethylamino)furo[3,2-c]pyridine-2-carboxylic acid (yield: 70–88%) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a primary alcohol (yield: 90–95%) .
Critical Parameters :
-
Oxidation selectivity depends on solvent polarity; aqueous conditions favor carboxylic acid formation .
-
Reduction proceeds without affecting the dimethylamino group due to its electron-donating nature .
Cyclization and Heterocycle Formation
The aldehyde facilitates cyclization with bifunctional nucleophiles:
-
With Urea/Thiourea : Forms pyrimidine-fused derivatives under acidic conditions (e.g., HCl/EtOH) .
-
With Hydroxylamine : Generates isoxazoline derivatives via [3+2] cycloaddition (yield: 68%) .
Table 3: Cyclization Reactions
Reagent | Product | Conditions | Yield (%) |
---|---|---|---|
Urea | Pyrimidine-fused derivative | HCl/EtOH, reflux | 75 |
Hydroxylamine HCl | Isoxazoline | EtOH, 60°C, 3 h | 68 |
Metal-Catalyzed Cross-Couplings
The aldehyde participates in Suzuki-Miyaura and Heck couplings when converted to aryl halides:
-
Suzuki Coupling : After bromination (NBS), reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to yield biaryl derivatives (yield: 60–80%) .
-
Heck Reaction : With alkenes, forms α,β-unsaturated aldehydes (yield: 55–70%) .
Challenges :
-
Direct coupling of the aldehyde requires protection (e.g., acetal formation) to prevent side reactions .
Electrophilic Aromatic Substitution
The dimethylamino group activates the furopyridine ring toward electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-5 or C-7 positions (yield: 50–65%) .
-
Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives (yield: 45–60%) .
Regioselectivity :
Scientific Research Applications
4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A simpler analog without the fused furan ring.
Furo[3,2-c]pyridine derivatives: Compounds with similar fused ring systems but different substituents.
Uniqueness
4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde groups, which confer distinct chemical reactivity and biological activity. The fused furan and pyridine ring system also contributes to its unique electronic properties, making it valuable for various applications.
Biological Activity
4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a furo[3,2-c]pyridine core with a dimethylamino group at the 4-position and an aldehyde functional group at the 2-position. The presence of these functional groups contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with the furo[3,2-c]pyridine structure exhibit significant antimicrobial properties. For example, derivatives of furo[3,2-c]pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates potent activity.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and disruption of cell cycle progression .
Table 1: Summary of Biological Activities
Activity Type | Target | Mechanism | IC50 Values |
---|---|---|---|
Antimicrobial | S. aureus, E. coli | Disruption of cell membrane | 2.18–3.08 μM |
Anticancer | Various cancer cell lines | Apoptosis induction via caspases | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in cellular signaling pathways, which may contribute to their anticancer effects .
- Cell Membrane Interaction : The compound's structure allows it to interact with cellular membranes, potentially altering permeability and leading to cell death in microbial pathogens .
Case Studies and Research Findings
Several studies have focused on the pharmacological potential of related compounds within the furo[3,2-c]pyridine class. For instance:
- A study highlighted the synthesis and evaluation of various derivatives that exhibited selective inhibition against specific cancer cell lines while maintaining low toxicity towards normal cells .
- Another investigation into similar structures revealed promising results in inhibiting phosphodiesterase type 4 (PDE4), which is relevant for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Q & A
Q. Basic: What are the established synthetic routes for 4-(Dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde?
Answer:
The synthesis typically involves cyclization reactions and functional group transformations. For example:
- Cyclization of azides : Heating azide intermediates (e.g., compound 3 in ) in high-boiling solvents like diphenyl ether yields furo[3,2-c]pyridine cores.
- Suzuki-Miyaura coupling : 4-Chlorofuro[3,2-c]pyridine derivatives react with boronic acids under Pd catalysis to introduce aryl groups (e.g., 4-phenyl substitution in ).
- Aldehyde introduction : Oxidation or formylation reactions at the 2-position of the furopyridine scaffold, as seen in .
Key purification methods include silica gel chromatography () and crystallization (). For structural analogs, Yb(OTf)₃-catalyzed annulation () or nucleophilic substitution () may be employed.
Q. Advanced: How can reaction conditions be optimized to address low yields in furo[3,2-c]pyridine synthesis?
Answer:
Low yields (e.g., 5% in compound 5 , ) often arise from steric hindrance or competing side reactions. Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd for Suzuki coupling) or Lewis acids like Yb(OTf)₃ () improve regioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂ in ) enhance reactivity in annulation reactions.
- Temperature control : Reflux conditions () or microwave-assisted heating can accelerate sluggish steps.
- Protecting groups : Temporary protection of reactive aldehyde or amino groups (e.g., dimethylamino in the target compound) minimizes undesired side reactions.
Q. Basic: What analytical techniques validate the structure of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm; ).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks in ).
- X-ray crystallography : Resolves absolute configuration, as demonstrated for compound 5d in .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹ for aldehydes; ).
Q. Advanced: How do structural modifications influence biological activity in furo[3,2-c]pyridine derivatives?
Answer:
- Substituent effects :
- Ring fusion : Furo[3,2-c]pyridine vs. chromenone scaffolds ( ) alter selectivity; chromenones show slightly higher antimicrobial potency.
- Methodological validation : Dose-response assays (e.g., MIC values in ) and molecular docking (not explicitly cited but inferred) correlate structural features with activity.
Q. Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions (e.g., variable antimicrobial activity in vs. 14) require:
- Standardized protocols : Uniform testing conditions (e.g., bacterial strain, inoculum size) as in (Xanthomonas sp., Erwinia amylovora).
- SAR analysis : Systematic comparison of substituents (e.g., methyl vs. methoxy in ) to isolate contributing factors.
- Orthogonal assays : Combine in vitro (e.g., agar diffusion) and cell-based models to confirm mechanisms (e.g., covalent aldehyde-protein interactions; ).
Q. Basic: What are the primary applications of this compound in drug discovery?
Answer:
- Dopamine receptor agonists : Analogues ( ) show functional selectivity for D1 receptors, aiding Parkinson’s disease research.
- Antimicrobial agents : Derivatives inhibit Xanthomonas sp. and Fusarium graminearum () via membrane disruption or enzyme inhibition.
- Chemical probes : The aldehyde group enables covalent modification of target proteins (), useful in activity-based protein profiling (ABPP).
Q. Advanced: What strategies mitigate toxicity risks during in vivo studies?
Answer:
- Prodrug design : Masking the aldehyde as an acetal reduces off-target reactivity (inferred from ’s emphasis on covalent binding).
- Metabolic stability assays : Liver microsome studies (not explicitly cited) identify labile groups (e.g., dimethylamino in ).
- Toxicogenomics : RNA sequencing of treated models (e.g., rodent hepatocytes) detects pathways affected by reactive intermediates.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-(dimethylamino)furo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10-8-5-7(6-13)14-9(8)3-4-11-10/h3-6H,1-2H3 |
InChI Key |
XOXVSEIHOJEEFG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=C(O2)C=O |
Origin of Product |
United States |
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